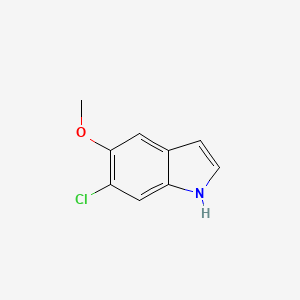

6-Chloro-5-methoxy-1H-indole

説明

Significance of Indole (B1671886) Derivatives in Pharmaceutical Sciences

Indole and its derivatives are of paramount importance in the pharmaceutical sciences due to their wide spectrum of pharmacological activities. mdpi.comnih.gov This versatile scaffold is a key component in numerous natural products, alkaloids, and synthetic drugs, demonstrating its broad therapeutic potential. researchgate.netnrfhh.com The structural framework of indole allows it to interact with a variety of biological targets, leading to a range of therapeutic effects, including anticancer, anti-inflammatory, antimicrobial, antiviral, and neuroprotective properties. nrfhh.compcbiochemres.com

The significance of the indole nucleus is underscored by the number of approved drugs that incorporate this structure. nih.gov For instance, Indomethacin is a well-known non-steroidal anti-inflammatory drug (NSAID), and Vinca alkaloids like Vinblastine and Vincristine are crucial anticancer agents that function by inhibiting tubulin polymerization. mdpi.com The development of indole-based compounds continues to be a major focus of drug discovery, with ongoing research aimed at creating new therapeutic agents for a wide array of diseases. bohrium.comnih.gov

Below is a table highlighting some notable indole derivatives and their primary therapeutic applications:

Table 1: Prominent Indole-Based Pharmaceutical Agents| Drug Name | Therapeutic Application |

|---|---|

| Indomethacin | Anti-inflammatory mdpi.com |

| Vincristine | Anticancer nih.gov |

| Vinblastine | Anticancer mdpi.com |

| Sumatriptan | Antimigraine bohrium.com |

| Pindolol | Antihypertensive pcbiochemres.com |

| Arbidol | Antiviral researchgate.net |

| Reserpine | Antihypertensive nih.gov |

Strategic Importance of Halogenated and Alkoxy-Substituted Indoles

The introduction of halogen atoms and alkoxy groups onto the indole ring is a key strategy in medicinal chemistry to fine-tune the biological activity of the resulting derivatives. nih.govchim.it Halogenation, the process of adding one or more halogen atoms, can significantly influence a molecule's physicochemical properties, such as its lipophilicity, metabolic stability, and binding affinity to target proteins. nih.govontosight.ai This can lead to enhanced potency and improved pharmacokinetic profiles. nih.gov For example, the presence of a p-chlorobenzoyl group is a feature of the anti-inflammatory drug Indomethacin. nih.gov The development of efficient and selective methods for the halogenation of indoles is an active area of research. organic-chemistry.orgacs.org

Similarly, the incorporation of alkoxy groups, such as a methoxy (B1213986) group (-OCH3), can also profoundly impact a compound's activity. Methoxy substituents are known to enhance the electron-donating properties of the indole ring, which can increase its reactivity and influence its interaction with biological targets. chim.it Methoxy-substituted indole derivatives have shown potent anticancer and antioxidant activities. mdpi.com The strategic placement of these groups can lead to the development of highly active and selective therapeutic agents. chim.it

Research Landscape of 6-Chloro-5-methoxy-1H-indole and its Derivatives

The this compound scaffold combines the strategic advantages of both a halogen (chloro) and an alkoxy (methoxy) substituent, making it a valuable starting point for the synthesis of new drug candidates. biosynth.com Research on this specific scaffold and its derivatives has explored a range of potential therapeutic applications.

One notable derivative, 6-Chloro-5-[4-(1-hydroxycyclobutyl)phenyl]-1H-indole-3-carboxylic acid (PF-06409577), has been identified as a direct activator of adenosine (B11128) monophosphate-activated protein kinase (AMPK) and investigated for the potential treatment of diabetic nephropathy. acs.org Other derivatives have been synthesized and evaluated for their potential as anticancer and antimicrobial agents. The synthesis of various derivatives, such as this compound-3-carboxylic acid and this compound-3-carbaldehyde, highlights the ongoing interest in exploring the chemical space around this scaffold. accelachem.combldpharm.com

The following table summarizes some of the researched derivatives of this compound and their investigated activities:

Table 2: Investigated Derivatives of this compound| Derivative Name | Investigated Application/Activity |

|---|---|

| 6-Chloro-5-[4-(1-hydroxycyclobutyl)phenyl]-1H-indole-3-carboxylic acid | Potential treatment for diabetic nephropathy (AMPK activator) acs.org |

| This compound-3-carboxylic acid | Synthetic intermediate accelachem.com |

| This compound-3-carbaldehyde | Synthetic intermediate bldpharm.com |

| 6-chloro-5-methoxy-1-methyl-1H-indole-3-carbaldehyde | Synthetic intermediate molport.com |

| 6-chloro-2-(5-methoxy-1H-indole-2-carbonyl)-1,2,3,4-tetrahydroisoquinoline | Synthetic intermediate molport.com |

Structure

3D Structure

特性

IUPAC Name |

6-chloro-5-methoxy-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClNO/c1-12-9-4-6-2-3-11-8(6)5-7(9)10/h2-5,11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSBPRGFEADRKDA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)C=CN2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70518804 | |

| Record name | 6-Chloro-5-methoxy-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70518804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63762-72-1 | |

| Record name | 6-Chloro-5-methoxy-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70518804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-chloro-5-methoxy-1H-indole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies and Chemical Transformations of 6 Chloro 5 Methoxy 1h Indole and Its Analogues

Regioselective Synthesis of the 6-Chloro-5-methoxy-1H-indole Core

Achieving specific substitution patterns on the indole (B1671886) nucleus is a pivotal challenge in organic synthesis. The regioselective construction of the this compound scaffold relies on several classical and modern synthetic reactions.

Fischer Indole Synthesis Applications and Variations

The Fischer indole synthesis remains a widely used and versatile method for creating the indole core. rsc.org This reaction typically involves the acid-catalyzed cyclization of a phenylhydrazone, which is formed from the condensation of a phenylhydrazine (B124118) with an aldehyde or ketone. smolecule.com For the synthesis of this compound, the corresponding (4-chloro-3-methoxyphenyl)hydrazine (B109213) would be reacted with a suitable carbonyl compound.

Variations of the Fischer indole synthesis have been developed to improve yields and accommodate a wider range of functional groups. researchgate.net For instance, the use of different acid catalysts and reaction conditions can be optimized to favor the desired cyclization and minimize side reactions. While specific examples for the direct synthesis of this compound via this method are not extensively detailed in the provided results, the general applicability of the Fischer synthesis to substituted indoles is well-established. rsc.org

Suzuki-Miyaura Coupling Strategies for Aryl-Substituted Indoles

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for forming carbon-carbon bonds, particularly for the synthesis of biaryl compounds. nih.govrsc.org In the context of indole synthesis, it can be employed to introduce aryl substituents onto a pre-existing indole core. For example, a halo-indole, such as a bromo- or chloro-indole, can be coupled with an arylboronic acid in the presence of a palladium catalyst and a base. nih.gov

While direct synthesis of the this compound core using this method is less common, it is highly relevant for the synthesis of its aryl-substituted analogues. For instance, 6-chloroindole (B17816) readily reacts with phenylboronic acid under Suzuki-Miyaura conditions to afford the coupled product in high yield. nih.gov The efficiency of the coupling can be influenced by the choice of palladium catalyst, ligands, and reaction conditions. nih.govrsc.org

Table 1: Suzuki-Miyaura Coupling of Aryl Halides with Boronic Acids (This table is representative of the Suzuki-Miyaura reaction and not specific to this compound, for which direct data was not found.)

| Aryl Halide | Boronic Acid | Catalyst / Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |

| 6-Chloroindole | Phenylboronic Acid | Pd(OAc)2 / SPhos | K3PO4 | Dioxane/H2O | 60 | 97 | nih.gov |

| Aryl Chloride | Arylboronic Acid | P1 (precatalyst) | K3PO4 | Dioxane/H2O | 60 | Good to Excellent | nih.gov |

| Aryl Halide | N-Boc-5-methoxy-2-indolylboronic acid | Pd(OAc)2 / SPhos | CsF | Isopropanol | 85 | - | rsc.org |

Vilsmeier-Haack Reaction in Indole Functionalization

The Vilsmeier-Haack reaction is a classic method for the formylation of electron-rich aromatic and heteroaromatic compounds. ijpcbs.comrsc.org It utilizes a Vilsmeier reagent, typically generated from phosphorus oxychloride (POCl3) and a substituted amide like N,N-dimethylformamide (DMF). ijpcbs.comresearchgate.net The indole nucleus is sufficiently activated for this electrophilic substitution, which primarily occurs at the C3-position. rjptonline.org

For this compound, the Vilsmeier-Haack reaction would introduce a formyl group at the C3-position, yielding this compound-3-carbaldehyde. This aldehyde is a versatile intermediate for further synthetic transformations. The reaction conditions are generally mild and the reagents are economical. ijpcbs.com

Alternative Cyclization and Annulation Protocols

Beyond the classical methods, a variety of alternative cyclization and annulation strategies have been developed for the regioselective synthesis of indoles. arkat-usa.orgresearchgate.net These include:

One-pot, three-component domino reactions: These methods can assemble complex indole derivatives from simple starting materials in a single step with high efficiency. arkat-usa.org

Annulation reactions: Recent advances have seen the development of annulation reactions, for example, using thianthrenium salts of arenes to construct complex heterocyclic systems. acs.org

Metal-free cyclizations: Base-catalyzed cyclizations of appropriately substituted precursors offer an alternative to metal-catalyzed processes. rsc.org

These modern methods provide powerful tools for accessing a diverse range of substituted indoles, including those with the 6-chloro-5-methoxy substitution pattern, often with improved regioselectivity and milder reaction conditions. arkat-usa.orgacs.orgrsc.org

Functional Group Interconversions and Derivatization Strategies at Key Positions

Once the this compound core is synthesized, further functionalization is often necessary to achieve the desired target molecule. This involves a range of chemical transformations at various positions of the indole nucleus.

Electrophilic Aromatic Substitution on the Indole Nucleus

The indole ring is highly susceptible to electrophilic aromatic substitution, with the C3-position being the most reactive site. rjptonline.org The presence of the methoxy (B1213986) group at the C5-position and the chloro group at the C6-position further influences the regioselectivity of these reactions. The electron-donating methoxy group activates the benzene (B151609) portion of the ring, while the chloro group deactivates it.

The presence of a 6-methoxy group can activate the indole nucleus to such an extent that electrophilic substitution at the C2-position can become a competitive process. rsc.org Common electrophilic substitution reactions include halogenation, nitration, and acylation. smolecule.com For instance, direct iodination of indoles can be achieved regioselectively at the C5-position under specific conditions. rsc.org

Table 2: Electrophilic Aromatic Substitution on Indole Derivatives (This table is representative of electrophilic substitution on indoles and not specific to this compound, for which direct data was not found.)

| Substrate | Reagent / Conditions | Product | Yield (%) | Reference |

| Ethyl 6-methoxy-1H-indole-2-carboxylate | NIS, BF₃·Et₂O in DCM | Ethyl 5-iodo-3-formyl-6-methoxy-1H-indole-2-carboxylate | 75 | |

| Ethyl 6-methoxy-1H-indole-2-carboxylate | Br₂ in acetic acid | Ethyl 5-bromo-3-formyl-6-methoxy-1H-indole-2-carboxylate | 63 | |

| Methyl 6-chloro-1H-indole-3-carboxylate | - | Methyl 6-chloro-5-iodo-1H-indole-3-carboxylate | 69 | rsc.org |

C-H Functionalization Approaches

The direct functionalization of carbon-hydrogen (C-H) bonds represents a powerful and atom-economical strategy in organic synthesis, and its application to indole scaffolds, including this compound, has been an area of significant research interest. researchgate.net These methods offer alternatives to classical cross-coupling reactions, often avoiding the need for pre-functionalized starting materials. researchgate.net

Recent studies have highlighted the utility of transition metal catalysis in achieving regioselective C-H functionalization of the indole nucleus. For instance, palladium catalysts have been effectively used for the direct arylation of indoles. mdpi.comacs.org While specific examples detailing the C-H functionalization of this compound are not extensively documented in the provided results, the principles from related indole systems are highly applicable. For example, a study on N-protected indoles demonstrated that a chloro-substituent at the C-6 position is well-tolerated in iridium-catalyzed C-3 functionalization reactions with diazoacetates, achieving a high yield of 92%. nsf.gov This suggests that the electronic properties of the this compound would be amenable to similar transformations.

The regioselectivity of C-H functionalization is a critical aspect, with different positions on the indole ring being targeted based on the directing group and reaction conditions. mdpi.com The C4 and C7 positions, while often challenging to functionalize, have been successfully targeted using specific directing groups at the C3 position or by employing N-protecting groups that also act as directing groups. mdpi.com For instance, an aldehyde group at the C3 position has been shown to direct C4-alkenylation. mdpi.com

Derivatization at the N1-Position

The nitrogen atom (N1) of the indole ring is a key site for derivatization, influencing the molecule's electronic properties, solubility, and biological activity. A variety of methods have been developed for the N-alkylation and N-arylation of indoles.

Solvent-mediated, indium-catalyzed N1-alkylation of 2,3-disubstituted indoles with p-quinone methides has been reported as a highly regioselective process. nih.govacs.org By simply changing the solvent, the reaction can be tuned to favor either N1- or C6-alkylation. nih.govacs.org Specifically, using tetrahydrofuran (B95107) (THF) as the solvent at room temperature promoted the N1-alkylation, while toluene (B28343) favored C6-functionalization. acs.org This methodology has been shown to be tolerant of a chloride substituent at the C5-position, suggesting its potential applicability to this compound. acs.org

The following table summarizes the solvent-dependent regioselectivity in the indium-catalyzed alkylation of a substituted indole:

| Solvent | Position of Alkylation | Yield |

| Tetrahydrofuran (THF) | N1 | 90% |

| Toluene | C6 | 92% |

This data is based on the alkylation of a model 2,3-disubstituted indole and illustrates the principle of solvent-controlled regioselectivity. acs.org

Side Chain Elongation and Modification

The introduction and modification of side chains, particularly at the C3 position, are fundamental to the synthesis of a vast array of biologically active indole derivatives. A common precursor for such modifications is the corresponding C3-carbaldehyde. This compound-3-carbaldehyde is a commercially available building block that serves as a versatile starting point for side-chain elongation. bldpharm.comfluorochem.co.uk

One common transformation is the conversion of the aldehyde to a semicarbazone. For instance, the reaction of 5-chloro-1H-indole-3-carboxaldehyde with semicarbazide (B1199961) hydrochloride yields the corresponding semicarbazone derivative. tandfonline.comcsic.es This type of modification can be extended to this compound-3-carbaldehyde to introduce new functional groups and explore their chemical space.

Furthermore, the Vilsmeier-Haack reaction is a classical method for introducing a formyl group at the C3 position of indoles, which can then be subjected to various olefination and reduction reactions to elongate the side chain.

Mechanistic Investigations of Synthetic Transformations

Understanding the reaction mechanisms is crucial for optimizing existing synthetic methods and developing new ones. Mechanistic studies often involve a combination of experimental techniques, such as kinetic analysis and isotopic labeling, and computational methods like Density Functional Theory (DFT) calculations. acs.orgmit.edu

For C-H functionalization reactions, proposed mechanisms often involve the formation of a key metallacyclic intermediate. nsf.gov In palladium-catalyzed C-H activation, for example, the reaction can proceed through a concerted metalation-deprotonation pathway or via an oxidative addition mechanism. mdpi.comresearchgate.net

In the context of the indium-catalyzed regioselective alkylation, DFT studies have been employed to rationalize the observed solvent-dependent selectivity. nih.govacs.org The proposed mechanism for N1-alkylation in THF involves the formation of an intermediate where the indium catalyst coordinates to both the indole nitrogen and the p-quinone methide, facilitating the nucleophilic attack of the indole nitrogen. acs.org In contrast, in toluene, a different transition state is favored that leads to C6-alkylation. acs.org

Structure Activity Relationship Sar Studies and Rational Molecular Design for 6 Chloro 5 Methoxy 1h Indole Analogues

Impact of Halogenation at C6 on Biological Activity

Halogenation is a common strategy in drug design to modulate a compound's physicochemical properties and biological activity. nih.gov The presence and nature of a halogen at the C6 position of the indole (B1671886) ring can significantly influence the molecule's potency and target interactions.

Research on various indole derivatives has consistently shown that the position and type of halogen substituent are critical for biological activity. nih.gov For instance, in a series of indole-2-carboxylic acid derivatives designed as HIV-1 integrase inhibitors, the introduction of a halogenated benzene (B151609) ring at the C6 position markedly improved inhibitory effects. mdpi.comrsc.orgresearchgate.net This enhancement is attributed to the formation of π-π stacking interactions with the viral DNA, thereby increasing the binding affinity. mdpi.comrsc.org

Specifically, moving a chloro group from the C5 to the C6 position on the indole ring of an allosteric modulator for the cannabinoid receptor 1 (CB1) resulted in a drastic reduction in binding affinity. acs.org This highlights the sensitivity of the receptor to the specific placement of the halogen. In another study on pyrido[3,4-b]indole derivatives as anti-leishmanial agents, para-substitution on a phenyl ring with a chloro group significantly enhanced activity. aablocks.com

The following table summarizes the impact of C6 halogenation on the biological activity of selected indole derivatives.

| Compound/Series | Target/Activity | Observation |

| Indole-2-carboxylic acid derivatives | HIV-1 Integrase Inhibition | Introduction of a C6-halogenated benzene ring significantly improved inhibitory activity. mdpi.comrsc.orgresearchgate.net |

| Cannabinoid Receptor 1 (CB1) Allosteric Modulators | CB1 Receptor Binding | Moving a chloro group from C5 to C6 drastically reduced binding affinity. acs.org |

| Pyrido[3,4-b]indole derivatives | Anti-leishmanial | Para-substitution with a chloro group on a phenyl ring enhanced activity. aablocks.com |

| Halogenated Indoles | Antibacterial (Vibrio parahaemolyticus) | Chloro-substitution at C4 or C5 was found to be essential for antibacterial activity. nih.gov |

Role of Methoxy (B1213986) Substitution at C5 in Receptor Binding and Efficacy

In the context of serotonin (B10506) (5-HT) transporter (SERT) ligands, a methoxy group at the C5 position of the indole core generally enhances selectivity for SERT over dopamine (B1211576) and norepinephrine (B1679862) transporters. smolecule.com For instance, compounds with a 5-methoxy substitution have shown high affinity for the serotonin transporter. smolecule.com Similarly, for cannabinoid receptor 1 (CB1) allosteric modulators, the presence of an electron-withdrawing group at the C5 position was found to be a critical structural factor for activity. acs.org While a methoxy group is electron-donating, this highlights the importance of substitution at this position.

Studies on indole derivatives as PPARγ antagonists have also shown that modifications to the indole ring, including at the C5 position, are crucial for optimizing activity. nih.gov Furthermore, in a series of 5-amino-1-(chloromethyl)-1,2-dihydro-3H-benz[e]indoles, a 5'-methoxy derivative was found to be highly cytotoxic, indicating the significant role of this group in the compound's biological effect. acs.org

The table below illustrates the role of C5-methoxy substitution in various indole analogues.

| Compound/Series | Target/Activity | Observation |

| Indole-piperidine derivatives | Serotonin Transporter (SERT) Binding | 5-methoxy substitutions generally enhance selectivity for SERT. smolecule.com |

| Cannabinoid Receptor 1 (CB1) Allosteric Modulators | CB1 Receptor Modulation | An electron-withdrawing group at C5 is critical for activity. acs.org |

| Indole biphenylcarboxylic acids | PPARγ Antagonism | Modifications at the C5 position are important for optimizing antagonist activity. nih.gov |

| 5-Amino-1-(chloromethyl)-1,2-dihydro-3H-benz[e]indoles | Cytotoxicity | A 5'-methoxy derivative exhibited high cytotoxicity. acs.org |

| Indole-based hydrazide-hydrazone derivatives | Drug-likeness | C5 fluorine-substituted indoles displayed the best affinities in the series. mdpi.com |

Pharmacological Relevance of Substituents at the Indole C3 Position

The C3 position of the indole ring is the most reactive site for electrophilic substitution and is a common point for introducing diverse substituents to modulate pharmacological activity. wikipedia.orgnih.gov The nature of the substituent at C3 can profoundly impact a compound's biological profile. nih.gov

For instance, in the development of HIV-1 integrase inhibitors, introducing a long-chain substituent at the C3 position of the indole core significantly improved activity. mdpi.com Similarly, for indolecombretastatins, substitutions at the C3 position with groups like hydroxyiminomethyl and cyano resulted in high potency against human tumor cells. nih.gov The dimethylamine (B145610) group at the C3 position in gramine, a natural indole alkaloid, can be substituted to create a variety of indole-based compounds with different biological activities. nih.gov

Research has shown that the presence of amide or chalcone (B49325) groups at the C3 position can lead to anticancer, anti-coronavirus, and anti-diabetic activities. nih.gov Furthermore, the introduction of a double bond and an ester group at position 3 has been shown to increase cytotoxicity in certain indole derivatives. mdpi.com

The following table details the pharmacological relevance of C3 substituents in indole analogues.

| Compound/Series | Target/Activity | C3 Substituent and Observation |

| Indole-2-carboxylic acid derivatives | HIV-1 Integrase Inhibition | Introduction of a long-chain substituent significantly improved activity. mdpi.com |

| Indolecombretastatins | Anticancer | Hydroxyiminomethyl and cyano groups led to high potency. nih.gov |

| Gramine analogues | Various Biological Activities | The dimethylamine group can be substituted to yield diverse bioactive compounds. nih.gov |

| Indole derivatives | Anticancer, Anti-coronavirus, Anti-diabetic | Amide or chalcone groups at C3 confer these activities. nih.gov |

| Indole derivatives | Cytotoxicity | A double bond and an ester group at C3 increased cytotoxicity. mdpi.com |

Rational Design Principles for Enhanced Target Engagement

Rational drug design strategies are increasingly employed to develop potent and selective indole-based therapeutic agents. researchgate.netnih.gov These approaches often involve computational modeling and a deep understanding of SAR to optimize ligand-target interactions.

A key principle in the rational design of indole analogues is the use of multi-target directed ligands (MTDLs), where a single molecule is designed to interact with multiple targets involved in a disease pathway. researchgate.netnih.gov This is particularly relevant for complex diseases like Alzheimer's, where indole hybrids have been developed to inhibit multiple enzymes. researchgate.net

Molecular docking studies are instrumental in rational design, providing insights into the binding modes of indole derivatives. For example, in the design of HIV-1 integrase inhibitors, docking studies revealed that a C6-halogenated benzene ring could effectively bind with viral DNA through π-π stacking interactions. rsc.orgresearchgate.net Similarly, for PET imaging agents targeting DGKγ, rational design based on a high-throughput screening hit led to the development of a potent inhibitor with desirable properties for brain imaging. acs.org

Key rational design principles include:

Structure-Based Design : Utilizing the 3D structure of the target protein to design ligands that fit precisely into the binding site.

Pharmacophore Modeling : Identifying the essential structural features required for biological activity and using them to design new molecules.

Bioisosteric Replacement : Replacing a functional group with another that has similar physical and chemical properties to improve potency or pharmacokinetic properties.

Privileged Scaffold Hopping : Using the indole scaffold as a starting point to explore different chemical spaces and identify new lead compounds. researchgate.net

Comparative SAR with Related Indole Scaffolds

Comparing the SAR of 6-chloro-5-methoxy-1H-indole analogues with other indole scaffolds provides valuable insights into the general principles governing their biological activity. The indole nucleus is a versatile template, and substitutions at various positions can lead to a wide range of pharmacological effects. nih.gov

For instance, while a C6-chloro substituent is important in some contexts, in other indole series, halogenation at C4 or C5 has been found to be crucial for activity. nih.gov Similarly, while a C5-methoxy group is often beneficial, in some cases, other electron-donating or even electron-withdrawing groups at this position can lead to enhanced potency. mdpi.com

The substituent at the C3 position is almost universally a key determinant of activity across different indole scaffolds. nih.gov The size, shape, and electronic properties of the C3 substituent can dramatically alter the compound's interaction with its biological target. nih.gov For example, a comparison of different substituents at the C3 position of N-methylindole derivatives showed that a 3,4,5-trimethoxyphenyl ring consistently afforded more potent derivatives than a 2,3,4-trimethoxyphenyl ring. nih.gov

Biological Activities and Therapeutic Target Engagement of 6 Chloro 5 Methoxy 1h Indole Derivatives

Enzyme Modulation and Inhibition Profiles

Derivatives of 6-chloro-5-methoxy-1H-indole have been shown to interact with a number of enzymes, influencing their activity and downstream signaling pathways. These interactions are pivotal to the therapeutic potential of this class of compounds.

A notable derivative of the 6-chloro-1H-indole class, 6-Chloro-5-[4-(1-hydroxycyclobutyl)phenyl]-1H-indole-3-carboxylic acid (PF-06409577), has been identified as a potent and direct activator of Adenosine (B11128) Monophosphate-activated Protein Kinase (AMPK). mdpi.com AMPK is a crucial enzyme in maintaining cellular energy homeostasis. unipa.it The activation of AMPK by PF-06409577 is allosteric, meaning it binds to a site on the enzyme distinct from the active site, inducing a conformational change that enhances its activity. thepharmajournal.com

The mechanism of action for this class of activators involves a dual effect: they not only allosterically activate the AMPK α1β1γ1 isoform with high potency but also protect the threonine 172 residue (Thr172) on the α-subunit from dephosphorylation. researchgate.net The phosphorylation of Thr172 is a key step in the activation of AMPK. By preventing its dephosphorylation, these compounds ensure a sustained state of enzyme activation. This direct activation mechanism distinguishes them from indirect activators like metformin, which modulate AMPK activity by altering the cellular AMP/ATP ratio.

Detailed in vitro pharmacological studies have characterized the specific interactions and the resulting functional consequences of AMPK activation by these indole (B1671886) derivatives.

| Compound | Target | Activity | Mechanism of Action |

|---|---|---|---|

| PF-06409577 | AMPK α1β1γ1 isoform | Potent allosteric activator | Binds to a site distinct from the active site, induces a conformational change, and protects Thr172 from dephosphorylation. researchgate.net |

The indole scaffold is a recognized pharmacophore in the development of antibacterial agents, with some derivatives targeting bacterial histidine kinases. chemijournal.com These enzymes are critical components of two-component signal transduction systems in bacteria, which regulate a wide array of processes essential for survival, virulence, and antibiotic resistance. The absence of these systems in humans makes histidine kinases an attractive target for the development of novel antibiotics.

While direct studies on this compound derivatives are limited, research on broader indole-containing compounds, such as indole-coumarin and bisindole derivatives, has demonstrated inhibitory activity against pathogenic bacteria like Staphylococcus aureus. chemijournal.com In silico docking studies support the hypothesis that these indole derivatives can target the ATP-binding site of histidine kinases, thereby inhibiting their autophosphorylation and subsequent signal transduction. chemijournal.com The development of such inhibitors represents a promising strategy to combat the growing threat of antimicrobial resistance.

Indole derivatives have emerged as a significant class of anticancer agents that can exert their effects through the inhibition of topoisomerases. nih.govnih.govresearchgate.net These enzymes are vital for resolving topological challenges in DNA during replication, transcription, and chromosome segregation. nih.gov Topoisomerase inhibitors can be classified as "poisons" that stabilize the transient covalent complex between the enzyme and DNA, leading to DNA strand breaks and ultimately, apoptosis in rapidly dividing cancer cells. nih.gov

Specifically, derivatives such as 3-methyl-2-phenyl-1H-indoles and indenoindoles have shown potent inhibitory activity against topoisomerase II. nih.govnih.gov The mechanism of action involves the stabilization of the topoisomerase II-DNA cleavage complex, which prevents the re-ligation of the DNA strands. nih.gov This activity is often correlated with the antiproliferative effects observed in cancer cell lines. nih.gov While the specific contribution of the 6-chloro and 5-methoxy substitutions on this particular indole scaffold has not been fully elucidated in this context, the general potential for indole derivatives to act as topoisomerase inhibitors is well-established.

| Compound Class | Target | Activity | Mechanism of Action |

|---|---|---|---|

| 3-Methyl-2-phenyl-1H-indoles | Topoisomerase II | Inhibitor | Stabilization of the topoisomerase II-DNA cleavage complex. nih.gov |

| Indenoindoles | Topoisomerase II | Inhibitor | Stabilization of the topoisomerase II-DNA covalent complex. nih.gov |

Beyond the well-defined interactions with AMPK, histidine kinases, and topoisomerases, the versatile indole nucleus has been implicated in the modulation of a variety of other enzyme systems. The electron-rich nature of the indole ring allows for diverse interactions with biological targets, making it a privileged scaffold in medicinal chemistry. mdpi.com

Indole derivatives have been investigated as inhibitors of several other kinase families, including Pim kinases, cyclin-dependent kinases (CDKs), tyrosine kinases (TKs), and phosphoinositide 3-kinases (PI3K). chemijournal.comresearchgate.net Furthermore, some indole-based compounds have shown inhibitory activity against monoamine oxidase B (MAO-B), an enzyme involved in the metabolism of neurotransmitters. nih.govmdpi.com There is also evidence of indole derivatives acting as inhibitors of phosphodiesterases (PDEs) and cyclooxygenases (COXs), enzymes with critical roles in signal transduction and inflammation, respectively. nih.gov The specific structure-activity relationships, particularly the influence of the 6-chloro and 5-methoxy substituents, in these interactions remain an active area of research.

Receptor Interaction and Allosteric Modulation

In addition to enzymatic targets, derivatives of this compound have been shown to interact with cell surface receptors, acting as modulators of their function.

Substituted 1H-indole-2-carboxamides that are structurally related to this compound have been identified as allosteric modulators of the Cannabinoid Type 1 (CB1) receptor. The CB1 receptor is a G protein-coupled receptor that plays a significant role in various physiological processes. Allosteric modulators bind to a site on the receptor that is topographically distinct from the orthosteric site where endogenous ligands bind. This interaction can either enhance or diminish the effect of the orthosteric ligand.

Structure-activity relationship studies have indicated that the presence of a chloro or fluoro group at the C5 position of the indole ring can enhance the modulatory potency of these compounds at the CB1 receptor. These derivatives have been characterized as negative allosteric modulators, as they have been shown to dose-dependently reduce the maximum effect (Emax) of CB1 receptor agonists. This mode of action offers a nuanced approach to modulating the endocannabinoid system, with potential therapeutic applications that differ from those of direct agonists or antagonists.

| Compound Class | Target | Activity | Effect |

|---|---|---|---|

| Substituted 1H-indole-2-carboxamides (with 5-chloro substitution) | Cannabinoid Type 1 (CB1) Receptor | Negative Allosteric Modulator | Reduces the maximum effect (Emax) of CB1 receptor agonists. |

Other Receptor Binding Affinities

The interaction of this compound derivatives with various receptors is a key aspect of their pharmacological profile. While a comprehensive screening against all receptor families is not extensively documented in publicly available research, studies on closely related indole analogs provide insights into their potential binding affinities.

One area of investigation has been the melatonin (B1676174) receptors. Research on melatonin agonists and antagonists has shown that substitutions on the indole ring significantly influence binding affinity. For instance, a 5-chloro derivative of an isoindolo[2,1-a]indole showed a considerable reduction in binding affinity and potency compared to its non-chlorinated counterpart, suggesting that the electronic properties and steric bulk at this position are critical for receptor interaction. unav.edu The 5-methoxy group, a common feature in many biologically active indole compounds, is considered optimal for melatonin receptor binding, as moving it to other positions on the indole ring leads to a dramatic loss of affinity. researchgate.net

Furthermore, studies on serotonin (B10506) receptors have revealed that halogenated indole derivatives can exhibit high affinity. For example, 5-chloro-N,N-dimethyltryptamine, a structurally related compound, has demonstrated strong affinity for the 5-HT1A, 5-HT2B, and 5-HT7 serotonin receptor subtypes. researchgate.net This suggests that the chloro substitution on the indole nucleus of this compound derivatives could contribute to significant interactions with various serotonin receptor subtypes, which are implicated in a wide range of physiological and pathological processes.

It is important to note that the binding affinity is not solely determined by the core indole structure but is significantly influenced by the nature and position of various substituents. Therefore, the specific derivatives of this compound would each possess a unique receptor binding profile.

Cellular Pathway Modulation and Signaling Crosstalk

The therapeutic potential of this compound derivatives is often linked to their ability to modulate critical cellular signaling pathways. These pathways govern fundamental cellular processes, and their dysregulation is a hallmark of many diseases, including cancer.

mTOR Signaling

The mammalian target of rapamycin (B549165) (mTOR) is a crucial kinase that regulates cell growth, proliferation, and survival. The PI3K/Akt/mTOR signaling pathway is frequently hyperactivated in cancer, making it a prime target for therapeutic intervention. nih.gov Indole compounds, such as indole-3-carbinol (B1674136) (I3C) and its dimeric product, 3,3'-diindolylmethane (B526164) (DIM), have been shown to deregulate this pathway, suggesting that the indole scaffold can serve as a basis for developing mTOR signaling inhibitors. nih.gov While direct studies on this compound derivatives are not extensively reported, their structural similarity to known indole-based mTOR modulators suggests a potential to interfere with this pathway. The mTOR signaling network is complex, with two distinct complexes, mTORC1 and mTORC2, that regulate different downstream effectors. nih.gov Future research is needed to elucidate whether and how this compound derivatives specifically interact with components of the mTOR pathway to exert their anti-proliferative effects.

Oxidative Stress Pathways

Cancer cells often exhibit a state of increased intrinsic oxidative stress due to their altered metabolism and rapid proliferation. nih.gov This makes them more vulnerable to further oxidative insults. Some anticancer drugs exploit this vulnerability by inducing the production of reactive oxygen species (ROS), leading to oxidative stress-induced cell death. nih.govnih.gov Certain indole derivatives have been shown to induce apoptosis in cancer cells through the generation of ROS. ualberta.ca This suggests a potential mechanism of action for this compound derivatives in cancer therapy. By further elevating the levels of ROS in cancer cells that are already under oxidative stress, these compounds could selectively trigger cell death pathways while sparing normal cells with a balanced redox state. The specific molecular mechanisms by which these derivatives might induce ROS production, such as through interaction with mitochondrial electron transport chain components or by inhibiting antioxidant enzymes, remain an area for further investigation.

Anti-Proliferative and Cytotoxic Mechanisms in Cancer Cells

A significant body of research has focused on the anti-proliferative and cytotoxic effects of this compound derivatives in various cancer cell lines. A prominent mechanism underlying these effects is the induction of apoptosis, or programmed cell death.

For instance, a series of 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamides, which are derivatives of the core structure, have been developed as potent inhibitors of both wild-type and mutant epidermal growth factor receptor (EGFR). mdpi.com These compounds demonstrated promising anti-proliferative properties against several human cancer cell lines. Mechanistic studies revealed that their cytotoxic effects are mediated through the induction of apoptosis, as evidenced by the activation of caspase-3, a key executioner caspase in the apoptotic cascade. mdpi.com

Another established mechanism of anti-proliferative activity is the induction of cell cycle arrest. By halting the progression of the cell cycle at specific checkpoints, these compounds can prevent cancer cells from dividing and proliferating. For example, a synthetic benz[f]indole-4,9-dione analog was shown to induce G2/M cell cycle arrest in human lung cancer cells. mdpi.com Similarly, other indole and benzimidazole (B57391) derivatives have been reported to cause cell cycle arrest at different phases, such as G0/G1 or G2/M, ultimately leading to an anti-proliferative outcome.

The table below summarizes the anti-proliferative activity of selected indole derivatives against various cancer cell lines.

| Compound ID | Cancer Cell Line | IC50/GI50 | Reference |

| 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamide derivative | Various | Not Specified | mdpi.com |

| Benz[f]indole-4,9-dione analog (SME-6) | A549 (Lung) | Not Specified | mdpi.com |

Antifungal Activities and Mechanisms

While the primary focus of research on this compound derivatives has been in other therapeutic areas, the broader class of indole and chloro-substituted heterocyclic compounds has shown promise as antifungal agents. The mechanisms of antifungal action for many compounds involve the disruption of essential fungal cellular structures and processes.

One of the most common targets for antifungal drugs is the fungal cell membrane, specifically the biosynthesis of ergosterol (B1671047), the major sterol component of fungal cell membranes. Inhibition of ergosterol synthesis leads to a compromised cell membrane, increased permeability, and ultimately, cell death. Azole antifungals, for example, act by inhibiting the enzyme lanosterol (B1674476) 14-alpha-demethylase, which is crucial for ergosterol production.

Another potential mechanism is the interference with fungal cell wall synthesis. The fungal cell wall, which is absent in human cells, is essential for maintaining cell integrity and is composed of polysaccharides like chitin (B13524) and glucans. Compounds that inhibit the enzymes responsible for the synthesis of these components can lead to a weakened cell wall and fungal cell lysis.

Anti-HIV Activity

Derivatives of the indole nucleus have been extensively investigated for their potential as anti-HIV agents, with several mechanisms of action being identified.

One of the key targets for anti-HIV drug development is the reverse transcriptase (RT) enzyme, which is essential for the replication of the viral RNA genome into DNA. unav.edu Non-nucleoside reverse transcriptase inhibitors (NNRTIs) are a class of drugs that bind to an allosteric site on the RT enzyme, inducing a conformational change that inhibits its function. Several pyrimido[5,4-b]indole derivatives, which are structurally related to this compound, have been synthesized and evaluated as HIV-1 RT inhibitors. unav.eduresearchgate.net The presence of electron-releasing substituents like a methoxy (B1213986) group on the indole ring has been suggested to be favorable for activity. unav.edu

Another important mechanism of anti-HIV activity for indole derivatives is the inhibition of viral entry into the host cell. The HIV-1 envelope glycoprotein (B1211001) gp120 plays a crucial role in the initial attachment of the virus to the host cell's CD4 receptor. nih.gov Some indole derivatives have been reported to inhibit HIV-1 infectivity by binding to gp120, thereby preventing its interaction with CD4. nih.gov Furthermore, the gp41 protein, which mediates the fusion of the viral and cellular membranes, is another target for entry inhibitors.

The table below provides a summary of the anti-HIV activity of some indole derivatives.

| Compound Class | HIV Target | Mechanism of Action | Reference |

| Pyrimido[5,4-b]indole derivatives | Reverse Transcriptase (RT) | Non-nucleoside inhibition | unav.eduresearchgate.net |

| Indole derivatives | gp120 | Inhibition of CD4 binding | nih.gov |

| Indolyl glyoxamides | Not specified | Potent anti-HIV-1 activity | ualberta.ca |

Anti-Malarial Activity and Parasite Target Inhibition

While research specifically detailing the anti-malarial activity of this compound is limited, significant investigations into structurally related compounds highlight the potential of the chloro-methoxy substitution pattern on heterocyclic scaffolds for targeting the Plasmodium parasite. Studies on a series of 3-aryl-6-chloro-7-methoxy-4(1H)-quinolones have demonstrated potent efficacy against multiple stages of the malaria parasite. acs.org These quinolone derivatives, although featuring a different core heterocycle, share a benzenoid ring substitution pattern analogous to the 6-chloro-5-methoxy arrangement on an indole.

The mechanism of action for these potent quinolones has been identified as the selective inhibition of the parasite's cytochrome bc1 complex, a critical component of the mitochondrial electron transport chain essential for parasite survival. acs.org The 6-chloro-7-methoxy substitution was found to be crucial for this selective activity against the parasite's enzyme over the mammalian equivalent. acs.org

In vitro testing of these 6-chloro-7-methoxy-4(1H)-quinolone derivatives revealed low-nanomolar efficacy against both chloroquine-sensitive and chloroquine-resistant strains of Plasmodium falciparum. nih.gov Furthermore, selected frontrunner compounds from this series showed significant in vivo efficacy in a mouse model of malaria. nih.govresearchgate.net In the Plasmodium berghei Thompson test, administration of these compounds resulted in a greater than 99% reduction in parasitemia after six days, demonstrating their potent anti-malarial effects in a living organism. nih.govresearchgate.netacs.org

| Compound | Substitution at 3-position | EC50 vs. P. falciparum W2 (nM) | EC50 vs. P. falciparum TM90-C2B (nM) |

|---|---|---|---|

| 7 | 4'-trifluoromethyl-phenyl | 3.1 ± 0.3 | 1.9 ± 0.3 |

| 62 | 4'-tert-butyl-phenyl | 3.0 ± 0.4 | 2.2 ± 0.1 |

| 66 | 3'-fluoro-4'-trifluoromethoxy-phenyl | 2.4 ± 0.2 | 1.5 ± 0.2 |

| 67 | 4'-(1,1-difluoroethyl)-phenyl | 2.2 ± 0.2 | 1.8 ± 0.1 |

Data sourced from a study on orally bioavailable 6-chloro-7-methoxy-4(1H)-quinolones. nih.gov

Anti-inflammatory Mechanisms

Derivatives of methoxy-indole have been investigated for their anti-inflammatory properties, primarily through the inhibition of the cyclooxygenase (COX) enzymes. The COX enzymes, particularly the inducible isoform COX-2, are key mediators in the inflammatory pathway, responsible for the synthesis of prostaglandins (B1171923) which promote inflammation, pain, and fever. nih.gov Selective inhibition of COX-2 is a therapeutic strategy to reduce inflammation while minimizing the gastrointestinal side effects associated with the inhibition of the constitutive COX-1 isoform. nih.gov

A series of indole-2-amide derivatives, including compounds bearing both 5-chloro and 5-methoxy indole motifs, have been synthesized and evaluated for their COX inhibitory activity. One such derivative, 1-benzyl-5-chloro-N-(2-(5-methoxy-1H-indol-3-yl)ethyl)-1H-indole-2-carboxamide, displayed potent COX-2 inhibition with a half-maximal inhibitory concentration (IC50) in the nanomolar range. acs.org This suggests that the combination of chloro and methoxy substituents on indole scaffolds can be a viable strategy for developing effective anti-inflammatory agents targeting the COX-2 enzyme. acs.orgnih.gov

| Compound | COX-2 IC50 (nM) | Selectivity Index (COX-1 IC50 / COX-2 IC50) |

|---|---|---|

| 1-benzyl-5-chloro-N-(2-(5-methoxy-1H-indol-3-yl)ethyl)-1H-indole-2-carboxamide | 23.3 | 17.45 |

Data sourced from a review on the design and development of COX-II inhibitors. acs.org

Antidiabetic Activities

A comprehensive review of the available scientific literature indicates a lack of specific research on the antidiabetic activities of this compound or its direct derivatives. Key therapeutic targets for non-insulin-dependent diabetes include enzymes like α-glucosidase, which is responsible for the breakdown of complex carbohydrates in the intestine. nih.gov Inhibition of this enzyme can delay glucose absorption and manage postprandial hyperglycemia. nih.gov While many natural and synthetic compounds, including other heterocyclic structures, have been investigated as α-glucosidase inhibitors, data pertaining to the this compound scaffold in this context is not present in the public research domain.

Neurodegenerative Disease Modulation

Currently, there is no specific data in the scientific literature detailing the activity of this compound derivatives against primary targets in neurodegenerative diseases, such as Alzheimer's disease. A major therapeutic target in Alzheimer's is the enzyme acetylcholinesterase (AChE), which breaks down the neurotransmitter acetylcholine; inhibition of AChE is a key strategy to manage the cognitive symptoms of the disease. nih.govmdpi.com

While direct evidence is lacking for the specified compound, related methoxy-indole derivatives have been explored for general neuroprotective properties. For instance, a series of 5-methoxy-2-methyl-1H-indol-3-yl)-N'-(substituted benzylidene) acetohydrazide derivatives were investigated for their antioxidant potential, which is relevant to the oxidative stress implicated in neurodegenerative conditions like Alzheimer's and Parkinson's disease. iaps.org.in These studies focused on free radical scavenging activity rather than direct modulation of specific neurodegenerative targets like AChE. iaps.org.in

In Vitro and In Vivo Pharmacological Characterization of Key Derivatives

The pharmacological profiles of derivatives related to this compound have been characterized through various in vitro and in vivo models, demonstrating their potential therapeutic activities.

In Vitro Characterization:

Anti-Malarial Activity: As detailed in section 4.3.6, 6-chloro-7-methoxy-4(1H)-quinolone derivatives showed potent in vitro activity against P. falciparum strains, with EC50 values ranging from 1.5 to 3.1 nM. nih.gov

Anti-inflammatory Activity: An indole derivative incorporating both 5-chloro and 5-methoxy indole units demonstrated selective in vitro inhibition of the COX-2 enzyme with an IC50 value of 23.3 nM. acs.org

In Vivo Characterization:

Anti-Malarial Efficacy: In a murine model using Plasmodium berghei, promising 6-chloro-7-methoxy-4(1H)-quinolone derivatives were shown to reduce parasitemia by over 99% following a 3-day treatment course, with animals surviving to day 30 post-infection. acs.orgpuce.edu.ec

Chemoprotective Effects: The indole derivative 2-(5-methoxy-2-methyl-1H-indol-3-yl)-N'-[(E)-(3-nitrophenyl) methylidene] acetohydrazide (MMINA) was evaluated in a rodent model for its ability to protect against cisplatin-induced organ damage. nih.gov The study found that MMINA treatment reversed cisplatin-induced increases in nitric oxide and malondialdehyde (a marker of oxidative stress) while enhancing the activity of antioxidant enzymes like glutathione (B108866) peroxidase and superoxide (B77818) dismutase in the liver, kidney, heart, and brain. nih.govresearchgate.net This highlights a significant in vivo antioxidant and anti-inflammatory mechanism of action for this 5-methoxy-indole derivative. researchgate.net

Computational and Theoretical Chemistry in the Study of 6 Chloro 5 Methoxy 1h Indole

Molecular Docking and Ligand-Protein Interaction Modeling

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is crucial for understanding the potential biological targets of a compound and the specific interactions that stabilize the ligand-receptor complex.

For derivatives of 6-Chloro-5-methoxy-1H-indole, docking studies have been instrumental in elucidating their mechanism of action. For instance, a closely related compound, 2-(5-methoxy-2-methyl-1H-indol-3-yl)-N′-[(E)-(3-nitrophenyl) methylidene] acetohydrazide (MMINA), has been docked into the active sites of several proteins implicated in inflammation and disease. The results of these studies reveal how the molecule fits within the protein's binding pocket and which amino acid residues it interacts with. nih.govresearchgate.net

The binding affinity, often expressed as a binding energy score (in kcal/mol), indicates the stability of the complex. A more negative value suggests a stronger, more favorable interaction. In the case of MMINA, docking simulations predicted significant binding affinities with targets such as inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and Signal Transducer and Activator of Transcription 3 (STAT3). nih.gov

Key interactions typically observed in these models include:

Hydrogen Bonds: Formed between hydrogen bond donors and acceptors on the ligand and the protein.

Hydrophobic Interactions: Occur between nonpolar regions of the ligand and protein, driving the binding process.

Halogen Bonds: The chlorine atom on the this compound scaffold can participate in halogen bonding, a noncovalent interaction with electron-rich atoms like oxygen or nitrogen on the protein. nih.gov These interactions are increasingly recognized for their importance in ligand-protein binding. nih.gov

The table below summarizes docking results for the related 5-methoxy-indole derivative, MMINA, against various protein targets. nih.gov

| Protein Target | Binding Energy (kcal/mol) | Interacting Residues |

| iNOS | -12.38 | ARG:199, GLU:377, LEU:125, TYR:489, TRP:463 |

| COX-2 | -9.00 | Not specified |

| STAT3 | Not specified | Not specified |

| TNF-α | Not specified | Not specified |

This data is for the related compound MMINA and serves to illustrate the application of molecular docking to the 5-methoxy-indole scaffold.

These interaction models provide a static snapshot of the binding event, which is foundational for further computational analysis and for rationally designing more potent and selective inhibitors. nih.gov

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are employed to understand the electronic properties of a molecule, which in turn dictate its reactivity. nih.gov These methods can predict where a molecule is most likely to undergo a chemical reaction, a crucial aspect for understanding its metabolic fate and its ability to interact with biological targets.

For a molecule like this compound, key electronic properties that can be calculated include:

Electron Density Distribution: This shows which parts of the molecule are electron-rich and which are electron-poor. The methoxy (B1213986) (-OCH3) group is an electron-donating group, increasing the electron density on the indole (B1671886) ring, while the chloro (-Cl) group is an electron-withdrawing group. Computational studies on similar substituted aromatic rings have shown that C-H activation tends to occur on the more electron-rich ring, suggesting the methoxy-substituted portion of the indole is a likely site of reactivity. beilstein-journals.org

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO): The energies and shapes of these frontier orbitals are critical for predicting reactivity. The HOMO region indicates the site of likely electrophilic attack, while the LUMO region indicates the site for nucleophilic attack.

Electrostatic Potential (ESP) Map: This map visualizes the charge distribution on the molecule's surface, highlighting regions that are likely to engage in electrostatic interactions with a protein or another molecule.

These quantum mechanical methods provide a theoretical foundation for predicting chemical behavior, which can significantly accelerate the process of discovering new reactions and designing novel molecules by reducing the need for extensive trial-and-error experimentation. nih.govrsc.org Machine learning models are increasingly being trained on data from quantum chemical calculations to provide nearly instantaneous predictions of reactivity and solvent effects on reaction rates. mit.edunih.gov

Pharmacophore Modeling and Virtual Screening for Novel Ligands

Pharmacophore modeling is a technique used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) in a molecule that are responsible for its biological activity. science.gov A pharmacophore model acts as a 3D query to search large chemical databases for other molecules that possess the same features, a process known as virtual screening. nih.gov

A pharmacophore model for a compound like this compound would typically include features such as:

Hydrogen Bond Acceptors (e.g., the methoxy oxygen).

Hydrogen Bond Donors (e.g., the indole N-H group).

Aromatic Rings (the indole bicyclic system).

Hydrophobic Features.

For example, a 3D pharmacophore model was generated for the related compound MMINA, providing a template of its key interaction points. researchgate.net This model can then be used in a virtual screening campaign. als-journal.com The process involves computationally fitting millions of compounds from a database against the pharmacophore model. Molecules that match the query well are selected as "hits" and prioritized for further investigation, such as molecular docking and, eventually, experimental testing. nih.gov

This approach is knowledge-driven and highly efficient for identifying novel ligands that are structurally diverse but share the necessary features for binding to a specific biological target. nih.govpreprints.org

Molecular Dynamics Simulations of Compound-Target Complexes

While molecular docking provides a static image of a ligand-protein complex, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. This technique is used to assess the stability and behavior of the ligand-receptor complex in a simulated physiological environment. nih.gov

An MD simulation of a this compound-protein complex would involve placing the docked structure in a simulation box filled with water molecules and ions, and then calculating the forces between atoms and their subsequent motions over a set period, often in the nanosecond to microsecond range. nih.gov

Key analyses from MD simulations include:

Root Mean Square Deviation (RMSD): This metric tracks the deviation of the ligand and protein backbone atoms from their initial positions over time. A stable RMSD value suggests that the complex has reached equilibrium and the ligand remains stably bound in the binding pocket. nih.gov

Root Mean Square Fluctuation (RMSF): This measures the fluctuation of individual amino acid residues in the protein. It can highlight which parts of the protein become more or less flexible upon ligand binding. nih.gov

Interaction Analysis: MD simulations allow for the monitoring of specific interactions (like hydrogen bonds) over the course of the simulation, revealing how often and for how long these bonds are maintained.

The accuracy of MD simulations is highly dependent on the quality of the force field used, which is a set of parameters that defines the potential energy of the system. For halogenated compounds like this compound, it is crucial to use force fields that can accurately model halogen-specific interactions. nih.gov MD simulations provide critical insights into the stability of binding modes predicted by docking and can help refine our understanding of the dynamic nature of ligand-protein recognition. nih.gov

Metabolic Investigations and Biotransformation Pathways of 6 Chloro 5 Methoxy 1h Indole Derivatives

In Vitro Metabolic Stability and Metabolite Identification

In vitro metabolic stability assays are essential for predicting the in vivo clearance of a compound. These studies typically utilize liver microsomes or hepatocytes, which contain the primary enzymes responsible for drug metabolism.

For derivatives of 6-chloro-5-methoxy-1H-indole, metabolic stability is largely dependent on the functional groups present on the molecule. For instance, in the case of 6-chloro-5-[4-(1-hydroxycyclobutyl)phenyl]-1H-indole-3-carboxylic acid (a derivative of this compound), no metabolic turnover was detected in assays with NADPH-supplemented liver microsomes from human, rat, dog, and monkey. osti.gov This indicates a high resistance to cytochrome P450 (CYP)-mediated oxidative metabolism. osti.gov However, in incubations with rat and human hepatocytes, apparent intrinsic clearance (CLint,app) values of 27 and 14 µL/min/10^6 cells were observed, respectively. osti.gov

Metabolite identification studies for this carboxylic acid derivative in hepatocytes from various species, including humans, revealed that the compound is biotransformed into a single acyl glucuronide conjugate. osti.gov There was no evidence of CYP-mediated oxidative metabolism in either liver microsomal or hepatocyte incubations. osti.gov This suggests that for this particular derivative, Phase II conjugation is the predominant metabolic pathway.

Based on the metabolism of other methoxy-indole compounds, it can be inferred that this compound itself would likely undergo O-demethylation and hydroxylation as primary Phase I metabolic pathways, catalyzed by various CYP450 isozymes. The presence of the electron-withdrawing chloro group at the 6-position may influence the regioselectivity of hydroxylation on the indole (B1671886) ring.

Table 1: In Vitro Metabolic Data for a this compound Derivative

| Parameter | Human | Rat | Dog | Monkey |

|---|---|---|---|---|

| Microsomal Stability (NADPH) | No Turnover | No Turnover | No Turnover | No Turnover |

| Hepatocyte CLint,app (µL/min/10^6 cells) | 14 | 27 | No Turnover | No Turnover |

| Primary Metabolite Identified | Acyl Glucuronide | Acyl Glucuronide | Acyl Glucuronide | Acyl Glucuronide |

| Evidence of Oxidative Metabolism | No | No | No | No |

Data for 6-chloro-5-[4-(1-hydroxycyclobutyl)phenyl]-1H-indole-3-carboxylic acid. osti.gov

In Vivo Biotransformation and Excretion Pathways

In vivo studies provide a comprehensive understanding of a drug's absorption, distribution, metabolism, and excretion (ADME). The biotransformation and excretion pathways of this compound derivatives are closely linked to their in vitro metabolic profiles.

For 6-chloro-5-[4-(1-hydroxycyclobutyl)phenyl]-1H-indole-3-carboxylic acid, the primary route of elimination in animals and humans is via glucuronidation. osti.gov Following intravenous administration in rats, dogs, and monkeys, the compound demonstrated moderate plasma clearance. osti.gov Renal excretion of the unchanged parent drug accounted for 11.8% to 20.6% of the administered dose across these species. osti.gov Biliary excretion of the unchanged compound was minimal in rats. osti.gov

The primary metabolite formed in vivo is the acyl glucuronide, consistent with the in vitro findings. This conjugate is more water-soluble than the parent compound, facilitating its excretion via the kidneys. The lack of significant oxidative metabolism in vivo further supports the observation that for this derivative, direct Phase II conjugation is the main clearance mechanism.

For the parent compound, this compound, it is hypothesized that after Phase I metabolism (O-demethylation and hydroxylation), the resulting metabolites would undergo Phase II conjugation with glucuronic acid or sulfate (B86663) prior to excretion. The primary route of excretion would likely be renal.

Table 2: Summary of In Vivo Disposition for a this compound Derivative

| Species | Plasma Clearance | Renal Excretion (% of dose) | Biliary Excretion (% of dose) | Primary Biotransformation |

|---|---|---|---|---|

| Rat | Moderate | 15.9 | ~3.0 | Acyl Glucuronidation |

| Dog | Moderate | 11.8 | Not Determined | Acyl Glucuronidation |

| Monkey | Moderate | 20.6 | Not Determined | Acyl Glucuronidation |

Data for 6-chloro-5-[4-(1-hydroxycyclobutyl)phenyl]-1H-indole-3-carboxylic acid. osti.gov

Future Research Directions and Translational Perspectives for 6 Chloro 5 Methoxy 1h Indole Based Therapeutics

Development of Next-Generation Analogues

The development of next-generation analogues from the 6-chloro-5-methoxy-1H-indole core is guided by detailed structure-activity relationship (SAR) studies. The primary goals are to enhance potency, improve selectivity for the intended biological target, and optimize drug-like properties. nih.gov Medicinal chemists systematically modify the indole (B1671886) scaffold at various positions to probe interactions with target proteins and improve pharmacokinetic behavior. nih.govcuny.edu

Key strategies in analogue development include:

Modification at the C-2 and C-3 Positions: The pyrrole (B145914) ring is a common site for modification. Introducing substituents at the C-2 position, such as bromine, phenyl, or carboxyl groups, has been shown to dramatically enhance binding affinity, sometimes into the picomolar range. nih.gov The C-3 position is also critical; functionalization at this site can be achieved via reactive alkylideneindolenine intermediates, allowing for the introduction of a wide variety of nucleophilic groups. rsc.orgrsc.org

Alterations on the Benzene (B151609) Ring: While the 6-chloro and 5-methoxy groups are defining features, their modification or the introduction of other substituents can be beneficial. SAR studies on related scaffolds indicate that the 6-chloro group can enhance affinity for certain targets, such as the D1 dopamine (B1211576) receptor. nih.govcuny.edu The methoxy (B1213986) group's position and presence are also critical, with studies showing that its substitution pattern influences biological activity in anticancer and α-glucosidase inhibiting compounds. mdpi.comresearchgate.net

These systematic modifications allow for the creation of extensive compound libraries, which are then screened to identify candidates with superior therapeutic potential.

| Modification Site | Modification Example | Observed Outcome | Therapeutic Target/Area | Reference |

|---|---|---|---|---|

| C-2 Position | Introduction of Br, Phenyl, COOCH3 | Significantly enhanced binding affinity (picomolar range) and agonist activity. | Melatonin (B1676174) Receptors | nih.gov |

| N-1 Position | Attachment of amido ethyl side chain | Maintained high affinity and full agonist activity. | Melatonin Receptors | nih.gov |

| C-6 Position | Presence of a chloro group | Enhances affinity for the target receptor. | Dopamine D1 Receptor | nih.gov |

| Overall Shape | Altering linkage between indole units (e.g., from 6-6' to 5-6') | Reduced binding affinity and antiviral activity by 4-20 times. | HIV-1 gp41 | nih.gov |

| C-5 Position | Methoxy substitution | Viable strategy to enhance enzyme inhibition. | α-glucosidase | mdpi.com |

Exploration of Novel Biological Targets

The versatility of the this compound scaffold allows its derivatives to interact with a diverse range of biological targets, opening up new avenues for therapeutic intervention. While initially explored for a specific purpose, subsequent research often reveals that analogues can modulate other pathways, significantly broadening the potential clinical applications. mdpi.comnih.gov

One of the most notable examples is the development of PF-06409577 (6-Chloro-5-[4-(1-hydroxycyclobutyl)phenyl]-1H-indole-3-carboxylic acid) . This compound was identified as a direct activator of Adenosine (B11128) Monophosphate-activated Protein Kinase (AMPK) , a key enzyme in maintaining cellular energy homeostasis. nih.govosti.gov This discovery positioned the indole scaffold as a promising starting point for therapies aimed at metabolic disorders, specifically diabetic nephropathy. nih.govosti.gov

Beyond metabolic diseases, derivatives have been investigated for a variety of other targets:

Oncology: The indole framework is a core component of many anticancer agents. nih.gov Derivatives have been designed to inhibit pathways crucial for tumor growth and survival, such as the PI3K/AKT/mTOR signaling cascade , which is frequently dysregulated in cancers like glioblastoma. nih.gov

Infectious Diseases: Phenotypic screening campaigns have identified indole-containing chemotypes with potent activity against Mycobacterium tuberculosis. Further investigation revealed that these compounds may exert their effect by targeting MmpL3 , a critical membrane protein in the bacterium, suggesting a potential new class of anti-tubercular agents. nih.gov

Neuropharmacology: By modifying the core structure, researchers have developed potent melatonin receptor agonists . These compounds are structurally distinct from melatonin but exhibit high affinity and functional activity, making them valuable for studying and potentially treating circadian rhythm disorders. nih.gov

The ability of this single chemical scaffold to serve as a foundation for agents targeting kinases, G-protein coupled receptors, and bacterial membrane proteins underscores its importance and potential in modern drug discovery.

| Derivative Class / Compound | Biological Target | Potential Therapeutic Area | Reference |

|---|---|---|---|

| PF-06409577 | AMPK (Activator) | Diabetic Nephropathy | nih.gov, osti.gov |

| Substituted Indole Derivatives | PI3K/AKT/mTOR Pathway (Inhibitors) | Glioblastoma (Cancer) | nih.gov |

| Phenylcyclobutane Carboxamides | MmpL3 (Inhibitor) | Tuberculosis | nih.gov |

| 1-(2-Alkanamidoethyl)-6-methoxyindoles | Melatonin Receptors (Agonists) | Neuropharmacology / Sleep Disorders | nih.gov |

Advancements in Synthetic Methodologies

The efficient and versatile synthesis of functionalized indoles is paramount for drug discovery, enabling the rapid creation of diverse compound libraries for screening. organic-chemistry.org Over the years, synthetic strategies have evolved from classical methods to highly sophisticated catalytic processes that offer superior control over substitution patterns.

The Leimgruber-Batcho indole synthesis is a well-established, two-step method that has been widely used for preparing various indole cores, including the related 6-chloro-5-fluoroindole. researchgate.net This method is robust and can be scaled up to produce large quantities of the target indole. researchgate.net

More recently, transition-metal catalysis has revolutionized indole synthesis, providing milder and more efficient routes to complex analogues. organic-chemistry.orgbioengineer.org

Palladium-Catalyzed Methods: Domino reactions involving palladium catalysts have been developed for one-pot, three-component synthesis of 2,3-substituted indoles. These methods combine steps like Sonogashira coupling and aminopalladation to rapidly build molecular complexity from simple starting materials. organic-chemistry.org

Copper-Catalyzed Reactions: A significant challenge in indole chemistry has been the selective functionalization of the C5 position. A groundbreaking copper-catalyzed method now allows for the direct alkylation of the C5 position with high selectivity and yields, unlocking new synthetic pathways to previously inaccessible derivatives. bioengineer.org This approach is scalable and tolerant of various functional groups, making it highly valuable for pharmaceutical development. bioengineer.org

Other Catalytic Systems: Zinc-catalyzed cyclization of anilines with propargyl alcohols has emerged as an effective method for preparing indoles with different substituents at the C-2 and C-3 positions. organic-chemistry.org

These advanced synthetic tools not only accelerate the discovery of new lead compounds but also provide more efficient and environmentally friendly routes for large-scale manufacturing. bioengineer.org

Preclinical to Clinical Development Challenges and Opportunities

The translation of a promising this compound based compound from a preclinical candidate to a clinical therapeutic is a complex process with significant hurdles. The indole scaffold, while pharmacologically valuable, presents inherent challenges related to its physicochemical properties. frontiersin.orgmdpi.com

Challenges:

Pharmacokinetics (ADME): Indole derivatives are often highly lipophilic, which can lead to poor aqueous solubility, extensive plasma protein binding (88-99%), and rapid metabolism. mdpi.com Many indole-containing drugs undergo significant first-pass metabolism in the liver, which can reduce bioavailability and lead to a short half-life. nih.gov These factors can complicate dosing and limit therapeutic efficacy.

Toxicity: As with any therapeutic agent, off-target effects and metabolite-induced toxicity are major concerns. Thorough preclinical toxicity studies, including determination of the maximum tolerated dose and histopathological examination of major organs, are required to establish a safety profile. researchgate.net

The Translational Gap: A significant number of indole alkaloids demonstrate potent activity in in vitro and in vivo animal models, yet only a small fraction successfully progresses to human clinical trials. frontiersin.org This gap highlights the difficulty in predicting human efficacy and safety based solely on preclinical data.

Opportunities:

Successful Clinical Advancement: The progression of PF-06409577 to first-in-human trials for diabetic nephropathy serves as a crucial proof-of-concept. nih.govosti.gov It demonstrates that by optimizing the core and aryl appendages, challenges like poor oral absorption can be overcome, leading to a viable clinical candidate.

Computational Modeling: The use of in silico ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiling early in the drug design process is a powerful tool. mdpi.com These predictive models allow chemists to identify and address potential pharmacokinetic liabilities before significant resources are invested in synthesis and testing, thereby de-risking the development process.

Iterative Optimization: The development process is iterative. Initial leads with suboptimal properties can be systematically modified to improve their profiles. For example, identifying a potent D1 receptor antagonist with encouraging predicted drug-like properties provides a strong rationale for further pharmacological assessment and optimization. cuny.edu

Future success in this area will depend on an integrated approach that combines innovative medicinal chemistry, a deep understanding of biological targets, and the strategic use of modern predictive tools to navigate the complex path of drug development.

Q & A

Q. Critical factors :

Q. Table 1: Comparison of Synthetic Methods

| Method | Yield (%) | Key Conditions | Reference |

|---|---|---|---|

| POCl₃ chlorination | 65 | Reflux, DMF, 12 h | |

| Catalytic reduction | 42 | CuI/PEG-400, RT, 12 h | |

| BF₃-mediated alkylation | 70 | N₂, 30°C, 3 h |

Advanced: How can structural ambiguities in this compound derivatives be resolved using crystallographic and spectroscopic data?

Answer:

Contradictions often arise from isomeric byproducts or regiochemical uncertainties. A methodological approach includes: